molecular formula C10H9ClFNO3 B3024565 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid CAS No. 303137-77-1

4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid

Cat. No. B3024565
CAS RN: 303137-77-1
M. Wt: 245.63 g/mol
InChI Key: AUVBTHXWDPUJMI-UHFFFAOYSA-N
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Description

The compound “4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid” is a chemical compound with the molecular formula C10H9ClFNO3 . It is a solid substance at room temperature . This compound is an impurity of Afatinib, a medication used to treat non-small cell lung carcinoma (NSCLC) .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a carboxylic acid group (-COOH), an amine group (-NH2), and a phenyl ring with chlorine and fluorine substituents . The InChI code for this compound is 1S/C10H9ClFNO3/c11-7-5-6 (1-2-8 (7)12)13-9 (14)3-4-10 (15)16/h1-2,5H,3-4H2, (H,13,14) (H,15,16) .


Physical And Chemical Properties Analysis

The compound “this compound” is a solid at room temperature . It has a molecular weight of 245.64 . The InChI code for this compound is 1S/C10H9ClFNO3/c11-7-5-6 (1-2-8 (7)12)13-9 (14)3-4-10 (15)16/h1-2,5H,3-4H2, (H,13,14) (H,15,16) .

Scientific Research Applications

  • Crystal Structure and Stability Analysis :

    • BFAOB has been synthesized and analyzed using single crystal X-ray diffraction (SC-XRD) revealing two crystallographically different molecules in the asymmetric unit. Its stability is demonstrated through DFT calculations, highlighting its potential in material science and chemistry applications (Ashfaq et al., 2021).
  • Spectroscopic and Structural Investigations :

    • Similar compounds, such as derivatives of butanoic acid, have been examined using FT-IR, FT-Raman spectra, and DFT approach. These studies provide insights into the stability, molecular interactions, and potential applications in nonlinear optical materials (Vanasundari et al., 2018).
  • Vibrational Spectroscopic Studies :

    • The vibrational spectra and molecular structure of chloramphenicol derivatives have been studied. These investigations are crucial for understanding the molecular interactions and potential pharmaceutical applications of these compounds (Fernandes et al., 2017).
  • Synthesis of New Compounds and Analysis :

    • Research includes the synthesis of new fluorine-containing compounds, demonstrating the versatility of fluorophenyl groups in the creation of biologically active molecules. This research is significant in the field of medicinal chemistry and drug development (Holla et al., 2003).
  • Enzymatic Reduction Studies in Organic Chemistry :

    • Studies have been conducted on the enzyme-catalyzed asymmetric reduction of similar compounds, highlighting the utility of these compounds in producing chiral building blocks for pharmaceutical synthesis (Shimizu et al., 1990).
  • Investigations into Potential Inhibitors and Neuroprotective Agents :

    • Research into related compounds has found that they can act as potent inhibitors of the kynurenine-3-hydroxylase enzyme, suggesting potential neuroprotective properties (Drysdale et al., 2000).
  • Molecular Docking and Biological Activity Studies :

    • Docking studies have been used to explore the biological activities of butanoic acid derivatives, indicating their potential as pharmacological agents (Vanasundari et al., 2018).
  • Synthesis and Characterization of Novel Compounds :

    • The synthesis and characterization of new complexes of related compounds with transition metal ions have been studied, which is significant for their potential applications in material science and catalysis (Ferenc et al., 2017).
  • Synthesis of Surfactants and Antimicrobial Screening :

    • New surfactants containing a benzene ring have been synthesized, showing the potential of these compounds in applications like detergents and antimicrobial agents (Chen et al., 2013).
  • Cytotoxic Activity and Molecular Docking Studies in Cancer Research :

    • Investigations into derivatives of quinoline-4-carboxylic acid, including amino and fluoro-substituted compounds, have shown significant anticancer activity, demonstrating their potential in the development of new cancer therapies (Bhatt et al., 2015).

Safety and Hazards

The safety data sheet for a similar compound, 4-Amino-3-fluorophenylboronic acid hydrochloride, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to rinse cautiously with water for several minutes .

properties

IUPAC Name

4-(3-chloro-4-fluoroanilino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFNO3/c11-7-5-6(1-2-8(7)12)13-9(14)3-4-10(15)16/h1-2,5H,3-4H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVBTHXWDPUJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCC(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393488
Record name 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

303137-77-1
Record name 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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